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Compound of Interest

Compound Name: Oxacyclododecan-2-one

Cat. No.: B161968 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of Oxacyclododecan-2-
one

Introduction: The Molecular Profile of a Versatile
Macrocycle
Oxacyclododecan-2-one (also known as 11-hydroxyundecanoic acid lactone) is a 12-

membered macrocyclic lactone.[1] With the chemical formula C₁₁H₂₀O₂ and a molecular weight

of approximately 184.28 g/mol , this compound serves as a valuable building block in synthetic

chemistry and a subject of interest in materials science.[2][3] Its large, flexible ring structure,

combined with the reactive ester functional group, imparts unique chemical and physical

properties. Understanding its structural integrity is paramount for its application in research and

development. This guide provides a comprehensive analysis of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

—used to elucidate and confirm the structure of oxacyclododecan-2-one. As a Senior

Application Scientist, the focus here is not merely on the data itself, but on the causal logic

behind the acquisition and interpretation, ensuring a robust and validated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

detailed information about the chemical environment, connectivity, and stereochemistry of
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hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum of oxacyclododecan-2-one is characterized by signals arising from the

twenty protons in its structure. The interpretation relies on understanding how the

electronegative ester group influences the chemical shifts of adjacent protons.

C11-H₂ (α- to O-C=O): The two protons on the carbon attached to the ester oxygen are the

most deshielded of the methylene groups due to the oxygen's inductive effect. They are

expected to appear as a triplet at approximately 4.1-4.2 ppm.

C2-H₂ (α- to C=O): The protons on the carbon adjacent to the carbonyl group are also

deshielded and are anticipated to resonate as a triplet around 2.2-2.4 ppm.

C3-H₂ and C10-H₂ (β- to Ester Group): These methylene protons, being one carbon

removed from the electron-withdrawing groups, will appear further upfield, typically in the

range of 1.5-1.7 ppm.

Bulk Methylene Protons (C4-C9): The remaining twelve protons on the six methylene groups

(C4 through C9) are in a very similar, alkane-like chemical environment. They will overlap to

form a broad, complex multiplet centered around 1.2-1.4 ppm.

¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon

environments. For oxacyclododecan-2-one, we expect to see 11 distinct signals.[4]

C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing

significantly downfield, typically in the range of 170-175 ppm.

C11 (Ester Methylene Carbon): The carbon atom bonded to the ester oxygen (C-O) is also

deshielded, with a characteristic chemical shift around 60-65 ppm.

C2 (α-Carbonyl Methylene): The carbon adjacent to the carbonyl group appears in the range

of 30-35 ppm.
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Remaining Methylene Carbons (C3-C10): The other eight methylene carbons of the

macrocycle will appear in the typical alkane region of 20-30 ppm. Slight variations in their

chemical shifts are expected due to their relative positions within the ring.

Carbon

Assignment

Expected ¹³C

Chemical Shift

(ppm)

Proton

Assignment

Expected ¹H

Chemical Shift

(ppm)

Multiplicity

C1 (C=O) 170-175 - - -

C11 (CH₂-O) 60-65 H-11 4.1-4.2 Triplet

C2 (CH₂-C=O) 30-35 H-2 2.2-2.4 Triplet

C3, C10 ~25-30 H-3, H-10 1.5-1.7 Multiplet

C4-C9 ~20-25 H-4 to H-9 1.2-1.4 Multiplet

Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.

Sample Preparation: Dissolve approximately 5-10 mg of oxacyclododecan-2-one in ~0.6

mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to

dissolve nonpolar to moderately polar compounds and its single, well-defined residual

solvent peak at 7.26 ppm for ¹H and a triplet at 77.16 ppm for ¹³C NMR. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to achieve high resolution and symmetrical peak shapes.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width

of 12-15 ppm is sufficient. Typically, 8-16 scans are adequate for a sample of this

concentration.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral

width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of the

¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay
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may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary

carbonyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule. For oxacyclododecan-2-one, the primary focus is on the characteristic

absorptions of the ester group and the C-H bonds of the alkyl chain.

C=O Stretch (Ester): The most prominent and diagnostic peak in the IR spectrum will be the

strong, sharp absorption band corresponding to the carbonyl stretch of the lactone. For

large-ring lactones, this peak typically appears around 1730-1740 cm⁻¹. The slight ring strain

compared to an acyclic ester can influence this frequency.

C-O Stretch (Ester): A strong absorption band in the region of 1250-1150 cm⁻¹ is

characteristic of the C-O single bond stretch of the ester group.

C-H Stretch (Alkyl): Strong, sharp peaks just below 3000 cm⁻¹, typically in the range of 2930-

2850 cm⁻¹, correspond to the C-H stretching vibrations of the numerous methylene groups in

the ring.

C-H Bend (Alkyl): Bending vibrations for the CH₂ groups will be visible around 1465 cm⁻¹.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity

C=O Stretch (Lactone) 1730-1740 Strong, Sharp

C-H Stretch (sp³) 2850-2930 Strong, Sharp

C-H Bend (CH₂) ~1465 Medium

C-O Stretch (Ester) 1150-1250 Strong

Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of

liquids and solids.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Run a background scan to account for atmospheric CO₂ and H₂O.

Sample Application: Place a single drop of neat oxacyclododecan-2-one directly onto the

ATR crystal. Since the melting point is 2-3 °C, it is a liquid at room temperature.[1][3]

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a

high-quality spectrum.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent, such as

isopropanol or acetone, and a soft laboratory wipe.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for

volatile, thermally stable compounds like oxacyclododecan-2-one.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z)

corresponding to the molecular weight of the molecule, which is 184.[5] This peak confirms

the elemental formula C₁₁H₂₀O₂.

Fragmentation Pattern: The EI mass spectrum shows a characteristic fragmentation pattern.

[5] The molecular ion can undergo various fragmentation pathways, including McLafferty

rearrangements and cleavage of the lactone ring. Common fragments would arise from the

loss of small neutral molecules or radicals. Analysis of the NIST database spectrum for this

compound shows significant peaks at m/z values such as 41, 55, 69, 83, and 98, which are

characteristic of hydrocarbon fragmentation. The presence of these fragments helps to

confirm the long alkyl chain within the macrocycle.

Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile

compounds like oxacyclododecan-2-one.
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Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile

organic solvent like ethyl acetate or dichloromethane.

GC Method:

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at

10-15 °C/min to a final temperature of 280 °C.

MS Method:

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

Mass Analyzer: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion

and significant fragments.

Integrated Spectroscopic Workflow
The confident structural elucidation of oxacyclododecan-2-one does not rely on a single

technique but on the convergence of data from multiple spectroscopic methods. The workflow

below illustrates this integrated approach, which forms a self-validating system.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation
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Molecular Weight (184 g/mol)
Fragmentation Pattern

Functional Groups
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Carbon-Hydrogen Framework
Connectivity

Validated Structure
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Caption: Integrated workflow for the spectroscopic validation of Oxacyclododecan-2-one.
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This workflow demonstrates the logical progression from sample acquisition to a final,

confirmed structure. Each technique provides a unique piece of the puzzle, and their collective

agreement provides the highest level of scientific confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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